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molecular formula C8H9NO3 B1310953 Methyl 4-amino-3-hydroxybenzoate CAS No. 63435-16-5

Methyl 4-amino-3-hydroxybenzoate

Cat. No. B1310953
M. Wt: 167.16 g/mol
InChI Key: VNQABZCSYCTZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06077853

Procedure details

Through a solution of 4-amino-3-hydroxybenzoic acid (75 g, 0.49 mol) in 2.0 L of dry CH3OH at room temperature was bubbled anhydrous HCl gas until the solution was saturated. The solution was stirred for 48 hr, then concentrated in vacuo. The product was partitioned between EtOAc and saturated aq. NaHCO3 solution, and the organic layer was washed with brine, dried (Na2SO4), and concentrated in vacuo to provide the title. 1H NMR (CDCl3, 400 MHz): d 7.51 (dd, 1H, J=8.1 and 1.9 Hz, ArH); 7.46 (d, 1H, J=1.9 Hz, ArH); 6.66 (d, 1H, J=8.1 Hz, ArH); 5.31 (bs, 1H, OH); 4.13 (bs, 2H, NH2) and 3.85 (s, 3H, OCH3).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Name
methyl 4-amino-3-hydroxybenzoate

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:11].Cl.[CH3:13]O>>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:13])=[O:7])=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 L
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was partitioned between EtOAc and saturated aq. NaHCO3 solution
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the title

Outcomes

Product
Details
Reaction Time
48 h
Name
methyl 4-amino-3-hydroxybenzoate
Type
Smiles
NC1=C(C=C(C(=O)OC)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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